molecular formula C11H17ClN2O B564356 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride CAS No. 1185090-82-7

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride

Cat. No. B564356
M. Wt: 236.769
InChI Key: DDMVHGULHRJOEC-OEVGSOSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride, also known as MeOPP-d8 HCl, is a deuterated form of the psychoactive drug 1-(2-methoxyphenyl)piperazine (MeOPP). MeOPP-d8 HCl is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of MeOPP.

Mechanism Of Action

MeOPP acts on the serotonin receptors in the brain, specifically the 5-HT1A and 5-HT2A receptors. It acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MeOPP also acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of perception, cognition, and consciousness. The exact mechanism of action of MeOPP is not fully understood, but it is believed to involve the modulation of serotonin neurotransmission in the brain.

Biochemical And Physiological Effects

MeOPP has been shown to have a range of biochemical and physiological effects, including the modulation of serotonin neurotransmission, the regulation of mood, anxiety, and stress, and the modulation of perception, cognition, and consciousness. MeOPP has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

Advantages And Limitations For Lab Experiments

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl has several advantages for use in scientific research. It is a stable and highly pure compound, making it suitable for use in a range of experiments. It also allows for the study of MeOPP without the confounding effects of non-deuterated MeOPP. However, there are also limitations to the use of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl in lab experiments. For example, it may be more expensive than non-deuterated MeOPP, and it may not be suitable for all types of experiments.

Future Directions

There are several potential future directions for research on 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl. One direction is the study of its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is the study of its mechanism of action and its effects on serotonin neurotransmission in the brain. Additionally, future research could investigate the potential use of 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl as a tool for the study of serotonin receptors and their role in psychiatric disorders.

Synthesis Methods

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl is synthesized using a deuterated reagent, such as deuterated methanol or deuterated hydrochloric acid. The synthesis process involves the reaction of MeOPP with the deuterated reagent, followed by purification and isolation of the deuterated product. 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl is a stable and highly pure compound, making it suitable for use in scientific research.

Scientific Research Applications

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of MeOPP. MeOPP is a psychoactive drug that acts on the serotonin receptors in the brain, and it has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride HCl is used in research to study the pharmacokinetics and pharmacodynamics of MeOPP, as well as its potential therapeutic effects.

properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1-(2-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H/i6D2,7D2,8D2,9D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMVHGULHRJOEC-OEVGSOSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CC=CC=C2OC)([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride

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